4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-14-4-9-19-20(11-14)29-22(23-19)24-21(26)17-5-7-18(8-6-17)30(27,28)25-12-15(2)10-16(3)13-25/h5-8,14-16H,4,9-13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVMPABRJTVSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is notable for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.
- Molecular Formula : C22H25N3O3S2
- Molecular Weight : 443.58 g/mol
- CAS Number : 1215834-79-9
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : This is achieved through the reaction of 4-aminobenzamide with appropriate reagents.
- Introduction of the Sulfonyl Group : Sulfonylation reactions using sulfonyl chlorides under basic conditions are employed.
- Attachment of the Piperidine Ring : This is accomplished via nucleophilic substitution where the piperidine derivative reacts with the sulfonylated benzamide.
- Formation of the Benzothiazole Ring : Cyclization reactions involving suitable precursors lead to the formation of the benzothiazole structure.
Antiviral Activity
Research indicates that compounds structurally similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide exhibit significant antiviral properties. For instance, aminomethylbenzamides have been identified as potent entry inhibitors against viruses like Ebola and Marburg . The mechanism involves targeting viral entry processes, which could be relevant for this compound as well.
Anticancer Potential
Preliminary studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. For example, compounds derived from similar scaffolds were tested against human colon cancer cells (HCT116 and HT29) and exhibited dose-dependent cytotoxicity . The specific activity of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide in this context remains to be fully elucidated but suggests a potential avenue for therapeutic development.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- The sulfonyl group may facilitate binding to enzymes or receptors involved in cellular signaling pathways.
- The piperidine ring and the benzothiazole moiety are likely critical for the compound's pharmacological effects by modulating receptor activity or enzyme inhibition.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 12.5 | |
| Compound B | HT29 | 8.3 | |
| Compound C | Ca9-22 | 15.0 | |
| 4-(Aminomethyl)benzamide | EBOV-infected cells | EC50 = 2.83 |
Table 2: Antiviral Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
